3-amino-N-phenyl-2H-azirine-2-carboxamide
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Overview
Description
3-amino-N-phenyl-2H-azirine-2-carboxamide is a heterocyclic compound that belongs to the class of azirines, which are three-membered nitrogen-containing rings Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-phenyl-2H-azirine-2-carboxamide typically involves the cyclization of suitable precursors. One common method is the reaction of N-phenylcyanoacetamide with a suitable reagent to induce cyclization and form the azirine ring. For example, the reaction of N-phenylcyanoacetamide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide can yield the desired azirine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-phenyl-2H-azirine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azirine ring to more stable amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azirine oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-amino-N-phenyl-2H-azirine-2-carboxamide has several scientific research applications, including:
Chemistry: As a reactive intermediate, it is used in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-phenyl-2H-azirine-2-carboxamide involves its high ring strain and reactivity, which allows it to interact with various molecular targets. The azirine ring can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to covalent modifications and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-2H-azirine-2-carboxamide: Similar structure but lacks the amino group, affecting its reactivity and applications.
3-methyl-2H-azirine-2-carboxylic acid: Contains a methyl group instead of a phenyl group, leading to different chemical properties and uses.
2H-azirine-2-carboxylic acids: A broader class of compounds with varying substituents, each with unique properties and applications.
Uniqueness
3-amino-N-phenyl-2H-azirine-2-carboxamide is unique due to the presence of both an amino group and a phenyl group on the azirine ring. This combination enhances its reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-amino-N-phenyl-2H-azirine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-7(12-8)9(13)11-6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWDWLKTBBPFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2C(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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